3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid
Description
3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid is an organic compound that belongs to the class of benzoic acids. This compound is characterized by the presence of an ethoxycarbonyl group attached to the phenyl ring and a methoxy group attached to the benzoic acid moiety. It is used in various chemical reactions and has applications in scientific research.
Properties
IUPAC Name |
3-(4-ethoxycarbonylphenyl)-2-methoxybenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-3-22-17(20)12-9-7-11(8-10-12)13-5-4-6-14(16(18)19)15(13)21-2/h4-10H,3H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMAYKKTHLXCOC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=C(C(=CC=C2)C(=O)O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10691408 | |
| Record name | 4'-(Ethoxycarbonyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261916-05-5 | |
| Record name | 4'-(Ethoxycarbonyl)-2-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10691408 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid can be achieved through several methods. One common method involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple an aryl halide with an arylboronic acid. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol .
Industrial Production Methods
In industrial settings, the production of 3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: The compound is used in the production of polymers, dyes, and other industrial chemicals
Mechanism of Action
The mechanism by which 3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid exerts its effects involves interactions with specific molecular targets. For example, in biological systems, the compound may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
4-Ethoxycarbonylphenylboronic acid: Similar in structure but contains a boronic acid group instead of a benzoic acid moiety.
4-Methoxycarbonylphenylboronic acid: Contains a methoxycarbonyl group instead of an ethoxycarbonyl group.
3-Formylphenylboronic acid: Contains a formyl group instead of an ethoxycarbonyl group.
Uniqueness
3-(4-Ethoxycarbonylphenyl)-2-methoxybenzoic acid is unique due to the combination of its ethoxycarbonyl and methoxy groups, which confer specific chemical properties and reactivity. This makes it particularly useful in certain synthetic applications and research contexts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
